Cas no 2640961-19-7 (N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide)

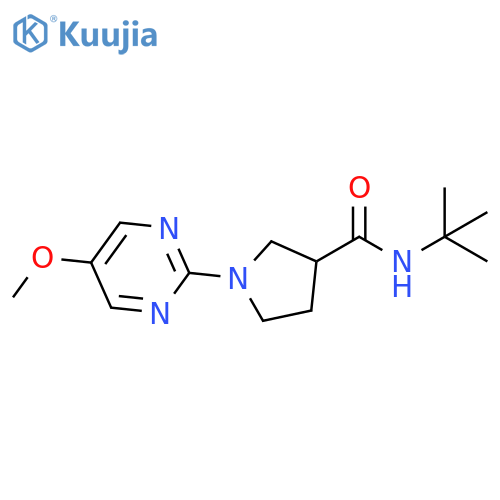

2640961-19-7 structure

商品名:N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide

N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 2640961-19-7

- AKOS040724307

- N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide

- F6752-7578

- N-(1,1-Dimethylethyl)-1-(5-methoxy-2-pyrimidinyl)-3-pyrrolidinecarboxamide

-

- インチ: 1S/C14H22N4O2/c1-14(2,3)17-12(19)10-5-6-18(9-10)13-15-7-11(20-4)8-16-13/h7-8,10H,5-6,9H2,1-4H3,(H,17,19)

- InChIKey: WYWCAFGWWWYWOX-UHFFFAOYSA-N

- ほほえんだ: N1(C2=NC=C(OC)C=N2)CCC(C(NC(C)(C)C)=O)C1

計算された属性

- せいみつぶんしりょう: 278.17427596g/mol

- どういたいしつりょう: 278.17427596g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 335

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 67.4Ų

じっけんとくせい

- 密度みつど: 1.140±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- 酸性度係数(pKa): 15.75±0.20(Predicted)

N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6752-7578-10mg |

N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide |

2640961-19-7 | 10mg |

$118.5 | 2023-09-07 | ||

| Life Chemicals | F6752-7578-2μmol |

N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide |

2640961-19-7 | 2μmol |

$85.5 | 2023-09-07 | ||

| Life Chemicals | F6752-7578-75mg |

N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide |

2640961-19-7 | 75mg |

$312.0 | 2023-09-07 | ||

| Life Chemicals | F6752-7578-10μmol |

N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide |

2640961-19-7 | 10μmol |

$103.5 | 2023-09-07 | ||

| Life Chemicals | F6752-7578-15mg |

N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide |

2640961-19-7 | 15mg |

$133.5 | 2023-09-07 | ||

| Life Chemicals | F6752-7578-5μmol |

N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide |

2640961-19-7 | 5μmol |

$94.5 | 2023-09-07 | ||

| Life Chemicals | F6752-7578-4mg |

N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide |

2640961-19-7 | 4mg |

$99.0 | 2023-09-07 | ||

| Life Chemicals | F6752-7578-20μmol |

N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide |

2640961-19-7 | 20μmol |

$118.5 | 2023-09-07 | ||

| Life Chemicals | F6752-7578-1mg |

N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide |

2640961-19-7 | 1mg |

$81.0 | 2023-09-07 | ||

| Life Chemicals | F6752-7578-2mg |

N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide |

2640961-19-7 | 2mg |

$88.5 | 2023-09-07 |

N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide 関連文献

-

2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

2640961-19-7 (N-tert-butyl-1-(5-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide) 関連製品

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量